molecular formula C14H23BO4 B2938907 Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-3-ene-1-carboxylate CAS No. 1449662-73-0

Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-3-ene-1-carboxylate

Cat. No.: B2938907
CAS No.: 1449662-73-0
M. Wt: 266.14
InChI Key: NQDQOMMNFDVLDG-UHFFFAOYSA-N
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Description

Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-3-ene-1-carboxylate is a boronic acid derivative with a complex molecular structure. This compound is known for its utility in various chemical reactions, particularly in organic synthesis and cross-coupling reactions.

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Derivatives Synthesis: The compound can be synthesized by reacting cyclopent-3-ene-1-carboxylic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst, such as palladium or nickel.

  • Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This includes controlling temperature, pressure, and the use of specific solvents and reagents.

Types of Reactions:

  • Cross-Coupling Reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic acid derivative to form biaryl compounds.

  • Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding alcohols or ketones and reduction to form alkanes.

  • Substitution Reactions: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

  • Catalysts: Palladium, nickel, or copper catalysts are often used.

  • Solvents: Common solvents include toluene, tetrahydrofuran (THF), and dimethylformamide (DMF).

  • Temperature: Reactions are typically conducted at temperatures ranging from 50°C to 100°C.

Major Products Formed:

  • Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling reactions.

  • Alcohols and Ketones: From oxidation reactions.

  • Alkanes: From reduction reactions.

Scientific Research Applications

Chemistry: This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. Biology: It is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Medicine: The compound is used in the development of new drugs, especially in the field of cancer therapy. Industry: It finds applications in the production of materials, such as polymers and advanced materials.

Mechanism of Action

The compound exerts its effects through its role as a boronic acid derivative in cross-coupling reactions. The mechanism involves the formation of a boronic acid-palladium complex, which facilitates the transfer of the boronic acid group to the organic substrate, resulting in the formation of a new carbon-carbon bond.

Molecular Targets and Pathways Involved:

  • Palladium-Catalyzed Reactions: The palladium catalyst forms a complex with the boronic acid, which then reacts with the organic substrate.

  • Pathways: The reactions typically follow the Suzuki-Miyaura cross-coupling pathway, leading to the formation of biaryl compounds.

Comparison with Similar Compounds

  • Ethyl (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-propenoate: Another boronic acid derivative used in cross-coupling reactions.

  • Ethyl (2E)-3-(2-chlorophenyl)-2-propenoate: Used in similar reactions but with different substituents.

Uniqueness: Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-3-ene-1-carboxylate is unique due to its cyclopentene ring structure, which provides distinct reactivity compared to other boronic acid derivatives.

This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in organic synthesis and beyond.

Properties

IUPAC Name

ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-3-ene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BO4/c1-6-17-12(16)10-7-8-11(9-10)15-18-13(2,3)14(4,5)19-15/h8,10H,6-7,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQDQOMMNFDVLDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCC(C2)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1449662-73-0
Record name ethyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-3-ene-1-carboxylate
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